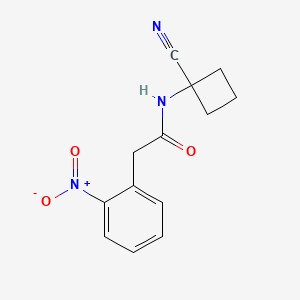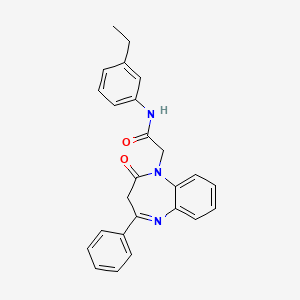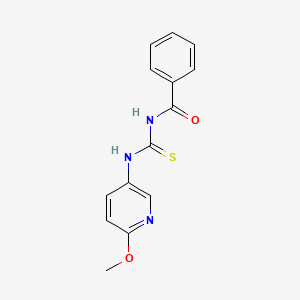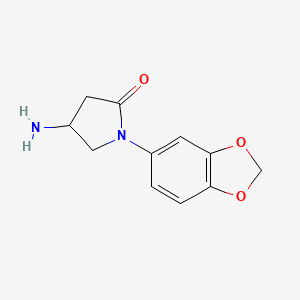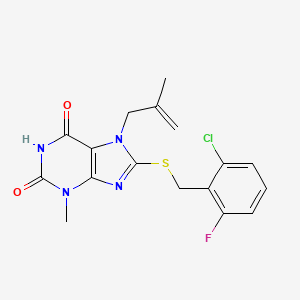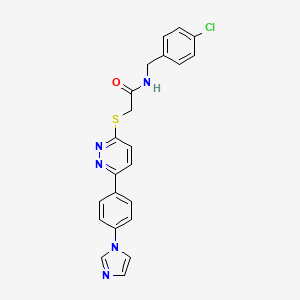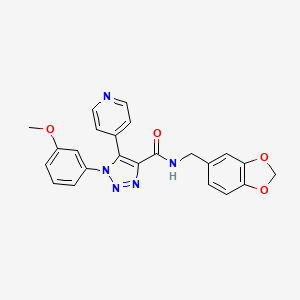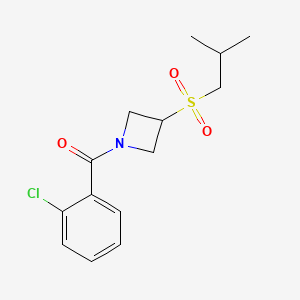
1-(2-chlorobenzoyl)-3-(2-methylpropanesulfonyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chlorobenzoyl)-3-(2-methylpropanesulfonyl)azetidine is a useful research compound. Its molecular formula is C14H18ClNO3S and its molecular weight is 315.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methods and Chemical Reactivity
- The research on azetidinones, such as the work by Wang et al. (2008), demonstrates the utility of chiral azetidine rings in catalytic asymmetric addition reactions. These reactions are crucial for synthesizing enantiopure compounds, highlighting the potential of azetidinone derivatives in synthetic chemistry. The study achieved high enantioselectivity in the ethylation, methylation, arylation, and alkynylation of aldehydes, suggesting that azetidinone structures can serve as effective chiral units for asymmetric induction (Wang et al., 2008).
Pharmacological Activity
- Mistry and Desai (2006) synthesized nitrogen and sulfur-containing heterocyclic compounds, demonstrating the versatility of azetidinone derivatives in creating pharmacologically active substances. Their research focused on antimicrobial activity against various bacterial and fungal strains, showcasing the potential of azetidinone derivatives in developing new antibacterial and antifungal agents (Mistry & Desai, 2006).
Antimicrobial and Anticancer Potential
- Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives from azetidinone precursors, evaluating their antimicrobial and anticancer activities. This study indicates the broad spectrum of biological activities that can be targeted through the synthesis and modification of azetidinone-based compounds, emphasizing their role in medicinal chemistry (Hafez, El-Gazzar, & Al-Hussain, 2016).
Mechanism of Action
Target of Action
Similar compounds, such as azetidinones, are known to target various enzymes and receptors, including transpeptidase enzymes .
Mode of Action
Azetidinones, a class of compounds to which this compound belongs, are known to interact with their targets by binding to them, thereby inhibiting their function .
Biochemical Pathways
Related compounds, such as azetidinones, are known to affect various biochemical pathways, including those involved in bacterial cell-wall synthesis .
Pharmacokinetics
Similar compounds are known to have various pharmacokinetic properties that impact their bioavailability .
Result of Action
Similar compounds are known to have various effects, such as antimicrobial activity .
Action Environment
The activity of similar compounds can be influenced by various factors, including the presence of electron withdrawing/releasing groups .
Properties
IUPAC Name |
(2-chlorophenyl)-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3S/c1-10(2)9-20(18,19)11-7-16(8-11)14(17)12-5-3-4-6-13(12)15/h3-6,10-11H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLCJNZTZOAACY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
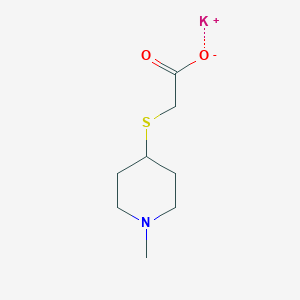
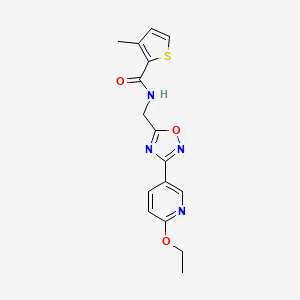
![2-fluoro-N-(2-methoxyphenyl)-5-{[(2-methoxyphenyl)methyl]sulfamoyl}benzamide](/img/structure/B2567663.png)
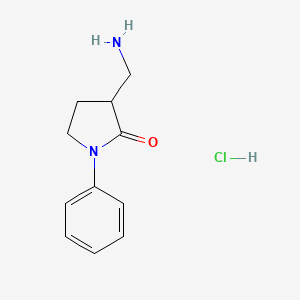
![N-[2-(1H-indol-3-yl)ethyl]-N'-{[3-(4-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2567669.png)
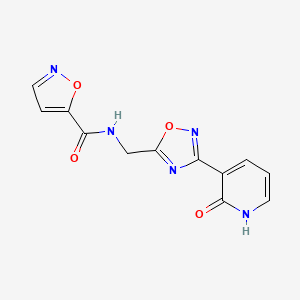
![3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B2567672.png)
